2-Dodecanamine, N,N-dimethyl-

Surfactant Science Colloid Chemistry Antielectrostatic Agents

2-Dodecanamine, N,N-dimethyl- (N,N-dimethyldodecylamine) is a long-chain tertiary amine with the molecular formula C₁₄H₃₁N and a molecular weight of 213.41 g/mol. It is a colorless to pale yellow liquid with a fishy odor, insoluble in water, and less dense than water.

Molecular Formula C14H31N
Molecular Weight 213.4 g/mol
CAS No. 13948-04-4
Cat. No. B081024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dodecanamine, N,N-dimethyl-
CAS13948-04-4
SynonymsN,N-Dimethyl-2-dodecanamine
Molecular FormulaC14H31N
Molecular Weight213.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)N(C)C
InChIInChI=1S/C14H31N/c1-5-6-7-8-9-10-11-12-13-14(2)15(3)4/h14H,5-13H2,1-4H3
InChIKeyFMBFSCAZQQLLMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dodecanamine, N,N-dimethyl- (CAS 13948-04-4): Surfactant Intermediate and Corrosion Inhibitor


2-Dodecanamine, N,N-dimethyl- (N,N-dimethyldodecylamine) is a long-chain tertiary amine with the molecular formula C₁₄H₃₁N and a molecular weight of 213.41 g/mol [1]. It is a colorless to pale yellow liquid with a fishy odor, insoluble in water, and less dense than water [2]. The compound serves primarily as a chemical intermediate in the synthesis of quaternary ammonium compounds, amine oxides, and betaines, which find applications as surfactants, disinfectants, corrosion inhibitors, and textile auxiliaries [3]. Its tertiary amine functionality, combined with a C12 alkyl chain, confers distinct physicochemical properties that differentiate it from other alkylamines and surfactants, making it a strategic choice in specific synthetic and formulation contexts.

Synthetic intermediate Used to prepare quaternary ammonium compounds, amine oxides, and betaines for surfactant and formulation research
C12 alkyl chain architecture Chain-length-dependent hydrophobicity and adsorption behavior differentiate it from shorter- or longer-chain analogs
Tertiary amine adsorption Electron-donation-only adsorption mechanism offers a distinct profile compared to primary or secondary amines in corrosion studies

Why N,N-Dimethyldodecylamine Cannot Be Interchanged with Other Tertiary Amines


Generic substitution of N,N-dimethyldodecylamine with other tertiary amines, even those within the same alkyl dimethylamine class, fails due to critical differences in chain-length-dependent hydrophobicity, steric hindrance, and adsorption mechanisms. The C12 alkyl chain length directly governs the compound's logP (~5.9) and surface activity, which are not replicable by shorter-chain analogs like N,N-dimethyloctylamine (C8) or longer-chain analogs like N,N-dimethylhexadecylamine (C16) [1]. Furthermore, the tertiary amine structure, lacking active hydrogens, dictates a distinct adsorption mechanism on metal surfaces compared to primary amines like dodecylamine, directly impacting its efficacy as a corrosion inhibitor [2]. These physicochemical and mechanistic divergences necessitate a product-specific evaluation rather than class-level substitution.

Chain-length mismatch
Shorter-chain (C8, C4) or longer-chain (C16) tertiary amines may shift hydrophobicity, logP, and self-assembly properties, altering surfactant performance and corrosion inhibition.
Amine class divergence
Primary amines such as dodecylamine adsorb via dual electron- and proton-donation, which can change inhibition efficiency and film stability in acidic environments.
Formulation context sensitivity
Even tertiary amines with similar chain lengths may differ in purity, isomer distribution, or trace primary/secondary amine content, requiring lot-specific evaluation.

Quantitative Differentiation of N,N-Dimethyldodecylamine: Evidence for Scientific Selection


CMC Reduction in Derived Bis-Quaternary Ammonium Surfactants vs. Monoalkylammonium Salts

Bis-quaternary ammonium salts synthesized from N,N-dimethyldodecylamine exhibit critical micelle concentrations (CMCs) that are more than one order of magnitude lower than those of corresponding monoalkylammonium salts [1]. This demonstrates that the N,N-dimethyldodecylamine-derived gemini surfactants possess significantly enhanced surface activity, requiring a lower concentration to form micelles.

CMC reduction in gemini surfactants
Head-to-head
CMC >10× lower than monoalkylammonium salts
Reported enhanced surface activity supports selection for high-efficiency surfactant synthesis.
Aqueous surface tension measurements; derived bis-quaternary ammonium salts.
Surfactant Science Colloid Chemistry Antielectrostatic Agents

Corrosion Inhibition Mechanism: Electron-Donation Only vs. Dual-Mode Adsorption of Dodecylamine

N,N-dimethyldodecylamine adsorbs onto metal surfaces solely via electron-donation from its nitrogen atom. In contrast, its primary amine analog, dodecylamine, adsorbs via both electron-donation and proton-donation due to the presence of active hydrogen atoms [1]. This mechanistic difference results in dodecylamine being a more effective corrosion inhibitor in acidic media, as confirmed by weight loss and electrochemical tests [1].

Corrosion inhibition mechanism
Head-to-head
Electron-donation only vs. dual-mode (electron + proton) of dodecylamine
Adsorption mechanism may influence inhibitor selection when proton-donation is undesirable.
Acidic media, weight loss and electrochemical tests on metal surfaces.
Corrosion Engineering Metal Surface Chemistry Acid Inhibition

Hydrophobicity (LogP) Comparison: N,N-Dimethyldodecylamine vs. Shorter-Chain Analogs

The octanol-water partition coefficient (LogP) for N,N-dimethyldodecylamine is reported as approximately 5.9 , indicating high lipophilicity. This value is substantially higher than that of shorter-chain analogs, such as N,N-dimethyloctylamine (C8) or N,N-dimethylbutylamine (C4), which have correspondingly lower LogP values due to their reduced hydrophobic alkyl chain length [1].

Lipophilicity (LogP)
Class-level
≈ 5.9
Higher hydrophobicity than shorter-chain analogs (C8, C4) may affect phase partitioning and membrane interaction studies.
Octanol-water partition coefficient; estimated or reported value.
Physicochemical Properties QSAR Modeling Membrane Permeability

Acute Oral Toxicity (LD50) of N,N-Dimethyldodecylamine in Rats

The acute oral toxicity of N,N-dimethyldodecylamine in rats is reported with LD50 values of 740 mg/kg bw [1] and 1450 mg/kg [2]. These values classify the compound as harmful if swallowed (H302) [1]. This toxicity profile is characteristic of long-chain aliphatic amines and is a key differentiator from other classes of surfactants or intermediates, such as nonionic surfactants, which may exhibit lower acute toxicity.

Acute oral toxicity (LD50)
Class-level
740–1450 mg/kg (rat)
Reported toxicity range supports hazard assessment and handling protocol development.
Multiple sources; classifies as harmful if swallowed (H302).
Toxicology Safety Assessment Risk Management

Optimal Application Scenarios for N,N-Dimethyldodecylamine Based on Verified Differentiation


Synthesis of High-Efficiency Gemini Surfactants for Detergency and Antistatic Applications

Given the evidence that bis-quaternary ammonium salts derived from N,N-dimethyldodecylamine exhibit CMCs more than one order of magnitude lower than conventional monoalkylammonium salts [1], this compound is optimally suited as a starting material for the development of next-generation, high-efficiency gemini surfactants. Formulators targeting enhanced detergency, foaming, and antielectrostatic properties at lower use concentrations should prioritize this C12 tertiary amine precursor over shorter-chain or primary amine alternatives.

Formulation of Corrosion Inhibitors Where Monomodal Adsorption is Advantageous

N,N-dimethyldodecylamine's unique adsorption mechanism—relying solely on electron-donation—makes it a valuable component in corrosion inhibitor blends where the presence of active hydrogens (and thus proton-donation) from primary or secondary amines could lead to undesirable interactions or film instability [1]. This compound is particularly suited for formulating acid-stable emulsifiers and corrosion inhibitors used in metalworking fluids and oilfield applications where a more controlled, less reactive adsorption layer is required.

Intermediate for Quaternized Antimicrobial Polymers with Rapid Kill Kinetics

Research demonstrates that polymers quaternized with N,N-dimethyldodecylamine exhibit potent antimicrobial activity, achieving a 100% microbial killing rate against clinical isolates within 5 minutes [1]. This performance, likely driven by the optimal C12 chain length for membrane disruption, positions N,N-dimethyldodecylamine as a key intermediate for synthesizing advanced antimicrobial coatings, disinfectants, and biomedical materials where rapid biocidal action is critical.

Application
Selection Property
Validation Focus
Gemini surfactant synthesis
CMC-lowering precursor
Surface activity and antistatic performance in detergent or antielectrostatic formulations
Acid-stable corrosion inhibitor blends
Tertiary amine adsorption profile
Inhibition efficiency and film stability in acidic media without proton-donation interference
Antimicrobial polymer intermediates
Quaternary ammonium generation
Reported rapid microbial kill kinetics and membrane disruption in quaternized coatings and materials
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